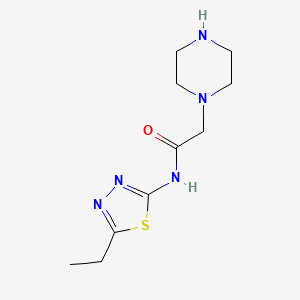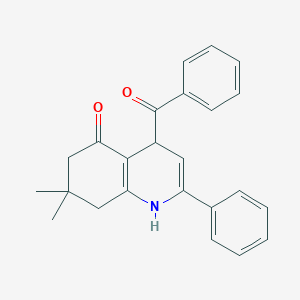![molecular formula C9H8ClFN4 B15211446 3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-76-0](/img/structure/B15211446.png)
3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of triazole derivatives often involves scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of these compounds. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Aplicaciones Científicas De Investigación
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be explored for similar therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. This compound may inhibit or activate certain biological pathways, depending on its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
1,2,4-Triazole: An isomer of 1,2,3-triazole with different nitrogen atom positions.
Fluconazole: A triazole antifungal drug with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a different substitution pattern.
Uniqueness
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and fluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications .
Propiedades
Número CAS |
922711-76-0 |
|---|---|
Fórmula molecular |
C9H8ClFN4 |
Peso molecular |
226.64 g/mol |
Nombre IUPAC |
3-chloro-5-fluoro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8ClFN4/c10-8-3-6(11)4-9(12)7(8)5-15-2-1-13-14-15/h1-4H,5,12H2 |
Clave InChI |
BAIRIORLBJHMSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)CC2=C(C=C(C=C2Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
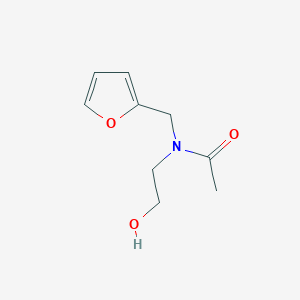
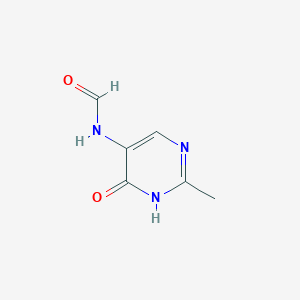
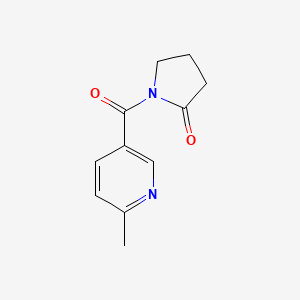
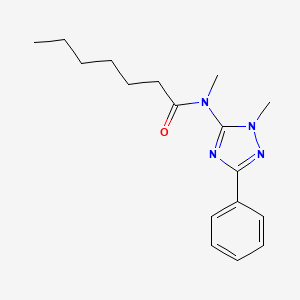
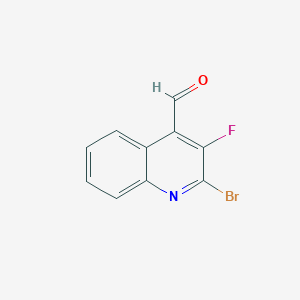
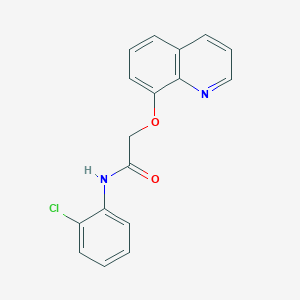
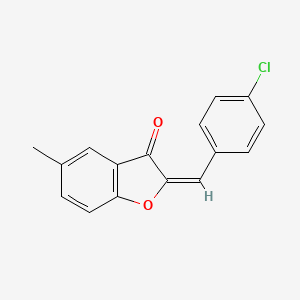
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)

